molecular formula C9H10O B1216372 2-(2-Methylphenyl)oxirane CAS No. 2783-26-8

2-(2-Methylphenyl)oxirane

Cat. No.: B1216372
CAS No.: 2783-26-8
M. Wt: 134.17 g/mol
InChI Key: AUFMIJGTPFQWAN-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)oxirane, also known as 2-o-tolyloxirane or ortho-methylstyrene oxide, is an epoxide derivative with the molecular formula C₉H₁₀O and a molecular weight of 134.18 g/mol . Its structure consists of an oxirane (epoxide) ring substituted with a 2-methylphenyl group at the second carbon. The compound has a monoisotopic mass of 134.073165 Da and a ChemSpider ID of 133131. It is registered under CAS number 2783-26-8 and is used in organic synthesis, particularly as an intermediate in pharmaceuticals and polymer chemistry .

Preparation Methods

Corey-Chaykovsky Epoxidation of Methyl Ketones

The Corey-Chaykovsky reaction enables the direct conversion of ketones to epoxides via sulfur ylide intermediates. For 2-(2-Methylphenyl)oxirane synthesis, this method utilizes 2-methylacetophenone as the substrate and dimethyloxosulfonium methylide as the ylide source, catalyzed by a heterobimetallic La-Li-3-BINOL complex (LLB) .

Reaction Mechanism

The LLB catalyst activates both the ketone and ylide through a dual Lewis acid mechanism. The La³⁺ center coordinates with the ketone carbonyl, enhancing its electrophilicity, while the Li⁺ ion stabilizes the sulfur ylide. This cooperative activation facilitates nucleophilic attack by the ylide’s methylene group on the ketone, followed by intramolecular cyclization to form the epoxide .

Optimization Studies

Key reaction parameters include:

  • Solvent : Tetrahydrofuran (THF, 0.1 M on ketone) optimizes solubility and catalyst activity.

  • Additives : Achiral phosphine oxides (e.g., triphenylphosphine oxide) improve enantioselectivity by modulating the catalyst’s coordination sphere.

  • Ylide stoichiometry : 1.2 equivalents of ylide ensure complete conversion, minimizing side reactions.

A representative optimization table for analogous substrates is shown below:

EntryKetoneCatalyst LoadingYield (%)ee (%)
12-Methylacetophenone3 mol% LLB9295
22-Ethylacetophenone5 mol% LLB8887

Data adapted from , Table 1.

Substrate Scope and Limitations

Methyl ketones with aryl substituents consistently yield >90% isolated product and >90% ee. However, bulkier alkyl groups (e.g., ethyl, propyl) reduce enantioselectivity (88–67% ee) due to steric hindrance at the catalytic site .

Organocatalytic Epoxidation of Alkenes

An alternative route involves the epoxidation of 2-vinyltoluene using hydrogen peroxide (H₂O₂) and 2,2,2-trifluoroacetophenone as the organocatalyst . This method is notable for its mild conditions and rapid reaction times.

Catalyst Design and Reaction Conditions

The trifluoroacetophenone catalyst undergoes hydration in aqueous buffer (pH 11, K₂CO₃/EDTA) to form a reactive dihydroperoxide intermediate. This species oxidizes the alkene via a dioxirane or peroxycarboximidic acid pathway .

Standard Protocol :

  • Substrate : 2-Vinyltoluene (1.0 equiv)

  • Catalyst : 2 mol% trifluoroacetophenone

  • Oxidant : 1.2 equiv H₂O₂, 1.5 equiv MeCN

  • Solvent : tert-Butanol (t-BuOH)

  • Time : 1 hour at 25°C

Solvent and Additive Effects

Solvent polarity critically influences yield, as demonstrated below:

SolventYield (%)
t-BuOH>99
EtOAc95
CH₂Cl₂33

Data from , Table 1.

The addition of MeCN is essential for generating the active oxidant, likely via formation of a peroxycarboximidic acid intermediate .

Mechanistic Insights

The proposed catalytic cycle involves:

  • Hydration of trifluoroacetophenone to a geminal diol.

  • Reaction with H₂O₂ and MeCN to form a peroxygenated species.

  • Epoxidation of 2-vinyltoluene via oxygen transfer, regenerating the catalyst.

Comparative Analysis of Methods

ParameterCorey-Chaykovsky Organocatalytic
Starting Material KetoneAlkene
Catalyst Loading 3–5 mol%2–5 mol%
Reaction Time 12–24 hours1 hour
Enantioselectivity Up to 95% eeNot reported
Yield 88–99%>99%
Scalability ModerateHigh

The Corey-Chaykovsky method is preferred for enantioselective synthesis, while the organocatalytic approach offers faster, higher-yielding routes for racemic mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methylphenyl)oxirane is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)oxirane involves the opening of the oxirane ring, which can occur through nucleophilic attack or under acidic or basic conditions. The ring strain in the oxirane makes it highly reactive, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

This section compares 2-(2-methylphenyl)oxirane with structurally analogous epoxides, focusing on molecular properties, substituent effects, and applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Physical Properties Applications/Hazards References
This compound C₉H₁₀O 134.18 2-methylphenyl Not reported Organic synthesis, polymer intermediates
2-Methyl-2-phenyloxirane C₉H₁₀O 134.18 2-methyl, 2-phenyl Not reported Similar reactivity to styrene oxides
2-[(3-Methylphenoxy)methyl]oxirane C₁₀H₁₂O₂ 164.20 3-methylphenoxymethyl Not reported Industrial synthesis, materials science
2-(2-Fluorophenyl)-2-(4-fluorophenyl)oxirane C₁₄H₁₀F₂O 232.23 2-fluorophenyl, 4-fluorophenyl Light yellow liquid Tebuconazole pesticide intermediate
2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane C₁₀H₉F₃O 202.18 2-(trifluoromethyl)benzyl Liquid Life science research
2-[(Cyclohexyloxy)methyl]oxirane C₉H₁₆O₂ 156.22 Cyclohexyloxymethyl Colorless to light yellow liquid Polymer crosslinking agent

Substituent Effects on Reactivity and Stability

  • Electron-Donating Groups :

    • The 2-methylphenyl group in this compound moderately activates the epoxide ring toward nucleophilic attack due to the inductive effect of the methyl group .
    • Methoxyphenyl derivatives (e.g., 2-(4-methoxyphenyl)-3-methyloxirane) exhibit enhanced ring-opening reactivity in acidic conditions due to the electron-donating methoxy group .
  • Electron-Withdrawing Groups :

    • Fluorinated derivatives (e.g., 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane) show increased electrophilicity, making them reactive in SN2 reactions .
    • Trifluoromethyl groups (e.g., 2-{[2-(trifluoromethyl)phenyl]methyl}oxirane) significantly enhance oxidative stability but reduce solubility in polar solvents .
  • Steric Effects :

    • Bulky substituents like cyclohexyloxy (in 2-[(cyclohexyloxy)methyl]oxirane) hinder ring-opening reactions, favoring stability in storage .

Key Research Findings

Crystal Structure Analysis: A related compound, 2-(4-{4-[4-(oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane (C₂₄H₂₂O₅), crystallizes in a monoclinic system (space group Pc) with distinct hydrogen bonding influencing its thermal stability .

Synthetic Utility: 2-[(3-Methylphenoxy)methyl]oxirane (CAS 2186-25-6) is highlighted for its role in synthesizing epoxy-functionalized polymers with high mechanical strength .

Biological Activity

2-(2-Methylphenyl)oxirane, also known as styrene oxide, is an epoxide compound with a chemical formula of C9H10O. It is primarily studied for its biological activity, particularly its potential toxicity, mutagenicity, and effects on various biological systems. This article reviews the existing literature on the biological activity of this compound, focusing on its toxicological profiles, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C9H10O
  • CAS Number : 96-09-3
  • Molecular Weight : 150.18 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its electrophilic nature, allowing it to interact with nucleophilic sites in biomolecules. This interaction can lead to various biological effects, including:

  • DNA Damage : The compound has been shown to form adducts with DNA, leading to mutations and potential carcinogenic effects.
  • Oxidative Stress : Exposure to this compound can induce oxidative stress in cells, resulting in cellular damage and apoptosis.
  • Neurotoxicity : Studies suggest that this compound may affect neurotransmitter systems, potentially leading to neurotoxic effects.

Toxicological Profile

A comprehensive analysis of the toxicological profile of this compound reveals significant concerns regarding its safety. Key findings include:

Study Type Findings
Acute ToxicityExhibits acute toxicity in various animal models (LD50 values vary).
MutagenicityPositive results in Ames test indicating mutagenic potential.
Reproductive ToxicityObserved reproductive toxicity in rodent studies.
NeurotoxicityInduces neurotoxic effects in vitro and in vivo studies.

Case Studies

  • Mutagenicity Assessment
    • A study conducted by Bernauer et al. evaluated the mutagenic potential of this compound using the Salmonella/mammalian microsome assay. The results indicated a significant increase in mutation frequency, suggesting a strong mutagenic effect.
  • Reproductive Toxicity Study
    • In a controlled study on rats, exposure to varying concentrations of this compound resulted in decreased fertility rates and developmental abnormalities in offspring. The study highlighted the compound's potential as a reproductive toxicant.
  • Neurotoxicity Investigation
    • Research by Kang et al. demonstrated that exposure to this compound led to alterations in neurotransmitter levels in rodent models, indicating possible neurotoxic effects that warrant further investigation.

Properties

IUPAC Name

2-(2-methylphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7-4-2-3-5-8(7)9-6-10-9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFMIJGTPFQWAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950505
Record name 2-(2-Methylphenyl)oxirane
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2783-26-8
Record name 2-(2-Methylphenyl)oxirane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methylphenyl)oxirane
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Record name 2-(2-Methylphenyl)oxirane
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Record name 2-(2-methylphenyl)oxirane
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Synthesis routes and methods

Procedure details

Sodium hydride (57%) (4.84 g., 0.115 mole) previously washed with hexane was stirred with dry dimethylsulfoxide (70 ml) at 65°-70° for 2 hours under argon. The mixture was diluted with dry THF (70 ml), cooled to -5° and trimethylsulfonium iodide (23.5 g, 0.115 mole) in 100 ml of dry DMSO was added over a period of 3 minutes. After stirring for one minute o-tolualdehyde (11.5 g, 0.0926 mole) was added at a moderate rate while keeping the reaction mixture at 0° to -5°. The mixture was stirred at 0° for 5 minutes and at room temperature for 1 hour, diluted with 500 ml of ice water and extracted three times with ether. The ether solution was washed with saturated sodium chloride, dried with sodium sulfate and evaporated to an oil which was distilled under reduced pressure (~0.25-0.50 mm) to give 10.25 g (83 %) of o-methylstyrene oxide as a clear liquid (b.p. 35°-38°).
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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